2-((1H-imidazol-2-yl)thio)-5-fluoroaniline
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Overview
Description
2-((1H-imidazol-2-yl)thio)-5-fluoroaniline is a compound that features an imidazole ring, a thioether linkage, and a fluorinated aniline moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline typically involves the reaction of 2-mercaptoimidazole with 5-fluoro-2-nitroaniline under reducing conditions. The nitro group is reduced to an amine, forming the desired product. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((1H-imidazol-2-yl)thio)-5-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom on the aniline ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-((1H-imidazol-2-yl)thio)-5-fluoroaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorinated aniline moiety may enhance binding affinity and specificity to certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Another imidazole derivative with similar biological activities.
2-(1H-Imidazol-2-yl)ethanol: Known for its use in various chemical reactions and biological studies
Uniqueness
2-((1H-imidazol-2-yl)thio)-5-fluoroaniline is unique due to its combination of an imidazole ring, thioether linkage, and fluorinated aniline moiety. This unique structure imparts specific chemical and biological properties, making it valuable in diverse applications .
Properties
CAS No. |
88251-70-1 |
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Molecular Formula |
C9H8FN3S |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
5-fluoro-2-(1H-imidazol-2-ylsulfanyl)aniline |
InChI |
InChI=1S/C9H8FN3S/c10-6-1-2-8(7(11)5-6)14-9-12-3-4-13-9/h1-5H,11H2,(H,12,13) |
InChI Key |
KJCWYQGQWSTHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)SC2=NC=CN2 |
Origin of Product |
United States |
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